6-Phenoxyhexan-2-one

Description

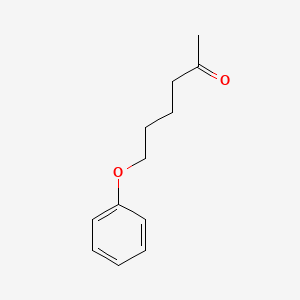

6-Phenoxyhexan-2-one (CAS: 65851-20-9) is a ketone derivative with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol. Key physical properties include a density of 1.0164 g/cm³, a melting point of 55°C, and a boiling point of 127°C at 2 Torr . Structurally, it features a phenoxy group (–O–C₆H₅) at the sixth carbon and a ketone group at the second carbon of a hexane chain. This compound is utilized in organic synthesis and intermediate chemistry, though specific applications are less documented compared to halogenated or functionalized analogs.

Properties

IUPAC Name |

6-phenoxyhexan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-11(13)7-5-6-10-14-12-8-3-2-4-9-12/h2-4,8-9H,5-7,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRGZQTLLSMWIME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCOC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90528662 | |

| Record name | 6-Phenoxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65851-20-9 | |

| Record name | 6-Phenoxyhexan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90528662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Phenoxyhexan-2-one can be synthesized through several methods. One common approach involves the reaction of phenol with a suitable hexanone precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using advanced chemical reactors. The process is designed to maximize efficiency and minimize waste, adhering to stringent quality control standards to produce high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 6-Phenoxyhexan-2-one undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various catalysts and solvents, depending on the specific substitution reaction.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxyhexanoic acid, while reduction could produce phenoxyhexanol .

Scientific Research Applications

6-Phenoxyhexan-2-one has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Phenoxyhexan-2-one involves its interaction with specific molecular targets and pathways. The compound’s phenoxy group plays a crucial role in its reactivity and interactions with other molecules. Detailed studies have shown that it can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

6-Chlorohexan-2-one (CAS: 10226-30-9)

- Structure : Chlorine substituent at the sixth carbon, ketone at position 2.

- Molecular Formula : C₆H₁₁ClO.

- Key Properties : Higher reactivity due to the electron-withdrawing chloro group, making it a precursor in pharmaceutical intermediates (e.g., anticonvulsants) .

- Reactivity: Undergoes nucleophilic substitution reactions (e.g., with amines or alcohols), unlike 6-Phenoxyhexan-2-one, which is more stable due to the resonance-stabilized phenoxy group.

6-(Benzyloxy)hexan-1-amine (CAS: 1175965-80-6)

- Structure : Benzyloxy group (–O–CH₂C₆H₅) at position 6 and an amine (–NH₂) at position 1.

- Molecular Formula: C₁₃H₂₁NO.

- Key Differences: The amine group introduces basicity and hydrogen-bonding capability, enhancing solubility in polar solvents compared to this compound. Used in surfactant and polymer chemistry .

2-Oxo-6-phenoxyhexanoic Acid (CAS: 30952-42-2)

- Structure: Phenoxy group at position 6 and a carboxylic acid (–COOH) at position 2.

- Molecular Formula : C₁₂H₁₄O₄.

- Key Differences : The carboxylic acid group increases polarity and acidity (pKa ~4-5), enabling salt formation and broader solubility in aqueous media. Applications include agrochemical synthesis .

6-Hexyloxan-2-one (CAS: 710-04-3)

- Structure : Cyclic ether (oxane) with a hexyl substituent at position 6 and a ketone at position 2.

- Molecular Formula : C₁₁H₂₀O₂.

- Key Differences : The cyclic structure reduces conformational flexibility, impacting volatility (boiling point ~250°C) and stability under thermal stress. Used in fragrance and flavor industries .

Table 1. Comparative Properties of this compound and Analogs

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Functional Groups |

|---|---|---|---|---|---|

| This compound | 65851-20-9 | C₁₂H₁₆O₂ | 192.25 | 127 (2 Torr) | Phenoxy, ketone |

| 6-Chlorohexan-2-one | 10226-30-9 | C₆H₁₁ClO | 134.60 | ~160 | Chloro, ketone |

| 6-(Benzyloxy)hexan-1-amine | 1175965-80-6 | C₁₃H₂₁NO | 207.31 | N/A | Benzyloxy, amine |

| 2-Oxo-6-phenoxyhexanoic acid | 30952-42-2 | C₁₂H₁₄O₄ | 222.24 | N/A | Phenoxy, carboxylic acid |

| 6-Hexyloxan-2-one | 710-04-3 | C₁₁H₂₀O₂ | 184.28 | ~250 | Cyclic ether, ketone |

Biological Activity

6-Phenoxyhexan-2-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications. The findings are supported by data from various studies, including case studies and experimental results.

Chemical Structure and Properties

This compound has a chemical structure characterized by a phenoxy group attached to a hexanone chain. This structure is significant as it influences the compound's interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Proapoptotic Activity : In studies involving K562 leukemia cells, this compound exhibited strong proapoptotic effects. It was observed that the compound increased the activity of caspases 3 and 7 significantly after prolonged exposure, indicating its potential to induce apoptosis in cancer cells .

- Reactive Oxygen Species (ROS) Generation : The compound has been shown to increase ROS levels in treated cells, which is a critical factor in triggering apoptosis. The elevation of ROS levels was noted to be time-dependent, with significant increases observed after 12 hours of exposure .

- Inhibition of Pro-inflammatory Cytokines : this compound also demonstrated the ability to reduce interleukin-6 (IL-6) levels in K562 cells. This anti-inflammatory effect may contribute to its therapeutic potential in inflammatory diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study | Cell Type | Effect | Measurement Method |

|---|---|---|---|

| Study A | K562 Cells | Induction of apoptosis | Annexin V-FITC assay |

| Study B | K562 Cells | Increase in caspase activity | Caspase-Glo 3/7 assay |

| Study C | K562 Cells | Reduction in IL-6 levels | ELISA |

| Study D | CHO Cells | Growth inhibition | Cell proliferation assays |

Case Studies

Several case studies have explored the therapeutic implications of this compound:

- Case Study on Cancer Treatment : A study investigated the effects of this compound on human leukemia cells. The results indicated that treatment with this compound led to significant cell death via apoptosis, highlighting its potential as an anticancer agent.

- Anti-inflammatory Applications : Another case study focused on the anti-inflammatory properties of this compound. The compound's ability to inhibit IL-6 production suggests it could be beneficial in treating conditions characterized by chronic inflammation.

Research Findings

Recent research has further elucidated the biological activities associated with this compound:

- Selectivity for Cancer Cells : The compound exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- In Vivo Studies : Preliminary in vivo studies have shown promising results regarding the efficacy of this compound in reducing tumor growth in animal models, although further studies are required to confirm these findings.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.